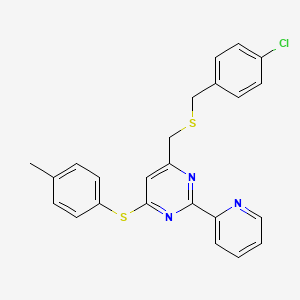
4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-methylphenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-methylphenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine is a useful research compound. Its molecular formula is C24H20ClN3S2 and its molecular weight is 450.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-methylphenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine (CAS No. 338960-89-7) is a pyrimidine derivative with potential biological activities. Its structure includes various functional groups that may contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C24H20ClN3S2
- Molecular Weight : 450.02 g/mol
- Chemical Structure : The compound features a pyrimidine core substituted with chlorobenzyl and methylphenyl sulfanyl groups, which may influence its interaction with biological targets.
Antiviral Activity
Recent studies indicate that compounds similar to this compound exhibit promising antiviral properties. For instance, derivatives with similar structures have shown significant activity against various viral strains, particularly in inhibiting reverse transcriptase (RT) activity, which is crucial for viral replication .
Antibacterial Activity
The antibacterial potential of this compound has been explored through various assays. Compounds with similar sulfanyl substitutions have demonstrated moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve enzyme inhibition, disrupting bacterial metabolic processes .
Enzyme Inhibition
Enzyme inhibition studies highlight the compound's potential as an acetylcholinesterase (AChE) inhibitor, which is significant in the treatment of neurodegenerative diseases like Alzheimer's. The binding interactions with bovine serum albumin (BSA) suggest a favorable pharmacokinetic profile, enhancing its therapeutic efficacy .
Case Studies and Research Findings
The biological activities of this compound can be attributed to its ability to interact with specific enzymes and receptors:
- Antiviral Mechanism : The compound likely inhibits viral replication by targeting reverse transcriptase and other viral enzymes.
- Antibacterial Mechanism : It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways through enzyme inhibition.
- Neuroprotective Mechanism : As an AChE inhibitor, it enhances acetylcholine levels in synaptic clefts, improving neurotransmission.
科学研究应用
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can be crucial for developing therapeutic agents against diseases like cancer and infections.
- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties, suggesting that this compound could be effective against bacterial infections.
- Anticancer Properties : Research indicates that pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific enzymes related to tumor growth.
Medicinal Chemistry
The compound has been investigated for its potential as a lead compound in drug discovery due to its structural novelty and biological activity. Its derivatives are being explored for:
- Antitumor Agents : Some studies have focused on synthesizing derivatives that exhibit enhanced selectivity and potency against various cancer cell lines.
- Antimicrobial Agents : The compound's structural similarities to known antimicrobial agents suggest potential efficacy against pathogens.
Case Studies
- Antitubercular Activity : A study evaluated various substituted pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for compounds structurally related to this target compound. The derivatives showed IC50 values indicating effective inhibition of bacterial growth.
- Cytotoxicity Assessment : In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains, suggesting a favorable safety profile for further development.
- Mechanistic Studies : Research has involved docking studies to elucidate the interaction between the compound and target proteins, providing insights into its mechanism of action and guiding further modifications for improved efficacy.
属性
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanylmethyl]-6-(4-methylphenyl)sulfanyl-2-pyridin-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3S2/c1-17-5-11-21(12-6-17)30-23-14-20(16-29-15-18-7-9-19(25)10-8-18)27-24(28-23)22-4-2-3-13-26-22/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWPWTHNKGZZBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=NC(=C2)CSCC3=CC=C(C=C3)Cl)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













